molecular formula C15H29NO B13800519 N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid CAS No. 56471-44-4

N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid

Katalognummer: B13800519
CAS-Nummer: 56471-44-4
Molekulargewicht: 239.40 g/mol
InChI-Schlüssel: KTONFZFXZYYJQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-2-isopropylcycloheptanecarboxamide: is an organic compound with the molecular formula C15H29NO. It is a derivative of cycloheptanecarboxamide, featuring tert-butyl and isopropyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with tert-butylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-tert-Butyl-2-isopropylcycloheptanecarboxamide .

Analyse Chemischer Reaktionen

Types of Reactions: N-tert-Butyl-2-isopropylcycloheptanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-tert-Butyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its tert-butyl and isopropyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions. Additionally, the amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cycloheptanecarboxylic acid and the corresponding amine .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-tert-Butyl-2-isopropylcycloheptanecarboxamide is unique due to the presence of both tert-butyl and isopropyl groups, which impart distinct steric and electronic effects.

Eigenschaften

CAS-Nummer

56471-44-4

Molekularformel

C15H29NO

Molekulargewicht

239.40 g/mol

IUPAC-Name

N-tert-butyl-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C15H29NO/c1-12(2)15(10-8-6-7-9-11-15)13(17)16-14(3,4)5/h12H,6-11H2,1-5H3,(H,16,17)

InChI-Schlüssel

KTONFZFXZYYJQE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.